Slf tfa
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of acetate and fluoride as precursors . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the successful incorporation of TFA groups.
Industrial Production Methods
In industrial settings, the production of Slf tfa involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to monitor the levels of residual TFA, fluoride, and acetate, which are toxic and undesirable in the final product .
Chemical Reactions Analysis
Types of Reactions
Slf tfa undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . The conditions often involve controlled temperatures and the use of specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may result in the formation of various oxidized derivatives, while substitution reactions may produce different substituted compounds .
Scientific Research Applications
Slf tfa has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Slf tfa involves its binding to FK506-binding proteins (FKBP), specifically FKBP51 and FKBP12 . By binding to these proteins, this compound can influence their activity and stability, leading to the degradation of target proteins through the PROTAC mechanism . This process involves the recruitment of the ubiquitin-proteasome system, which tags the target proteins for degradation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Slf tfa include:
- Perfluoropropanoic acid (PFPrA)
- Trifluoromethane sulfonic acid (TFMS)
- Perfluoroethane sulfonic acid (PFEtS)
- Perfluoropropane sulfonic acid (PFPrS)
Uniqueness
What sets this compound apart from these similar compounds is its specific affinity for FKBP proteins and its use in the synthesis of PROTAC molecules . While other compounds may have similar chemical structures, this compound is unique in its ability to target and degrade specific proteins through the PROTAC mechanism .
Properties
IUPAC Name |
[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O6.C2HF3O2/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5;3-2(4,5)1(6)7/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3;(H,6,7)/t23-,24+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRBJXCFMLSYKV-KZDWWKKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41F3N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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